molecular formula C17H23N3O2 B12278876 2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B12278876
M. Wt: 301.4 g/mol
InChI Key: CSGQGLBCAHGJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its high catalytic activity and enantioselectivity, making it a valuable tool in organic chemistry. Its unique structure, featuring two oxazoline rings attached to a pyridine core, allows it to form stable complexes with various metal ions, which are essential in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline rings are introduced to the pyridine core . The reaction conditions often include the use of solvents like dichloromethane and temperatures around 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazoline N-oxides, while reduction can yield the corresponding alcohols .

Scientific Research Applications

2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves the formation of stable complexes with metal ions. These complexes act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity. The oxazoline rings provide a chiral environment, which is crucial for asymmetric synthesis. The pyridine core coordinates with the metal ion, stabilizing the complex and facilitating the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its high enantioselectivity and catalytic efficiency. The isopropyl groups provide steric hindrance, which enhances the selectivity of the catalytic process. Additionally, the oxazoline rings offer a versatile platform for further functionalization, making this compound highly adaptable for various applications .

Properties

IUPAC Name

4-propan-2-yl-2-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQGLBCAHGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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